molecular formula C22H24N2O B7742178 (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide

(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide

Cat. No.: B7742178
M. Wt: 332.4 g/mol
InChI Key: AWPJCKPRGQUNDK-DEDYPNTBSA-N
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Description

(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano and amide functional groups

Properties

IUPAC Name

(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-15(2)18-7-5-17(6-8-18)13-20(14-23)22(25)24-21-11-9-19(10-12-21)16(3)4/h5-13,15-16H,1-4H3,(H,24,25)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPJCKPRGQUNDK-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide typically involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(4-isopropylphenyl)acrylonitrile. This intermediate is then reacted with 4-isopropylaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or alkylating agents can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that can interact with biological molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and amide groups can form hydrogen bonds and other interactions with these targets, affecting their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N,3-bis(4-methylphenyl)prop-2-enamide
  • (E)-2-cyano-N,3-bis(4-ethylphenyl)prop-2-enamide
  • (E)-2-cyano-N,3-bis(4-tert-butylphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from similar compounds with different alkyl groups.

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